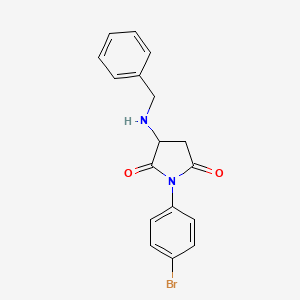
3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzylamino group and a bromophenyl group attached to a pyrrolidine-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Benzylamino Group: The benzylamino group can be attached through an amination reaction involving benzylamine and the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the bromophenyl group with other functional groups.
Aplicaciones Científicas De Investigación
3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Amino)-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but lacks the benzyl group.
3-(Benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but has a chlorophenyl group instead of a bromophenyl group.
Uniqueness
3-(Benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylamino and bromophenyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
3-(benzylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHHEUFUUNGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
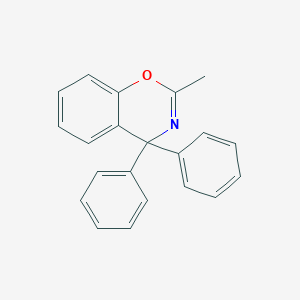
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
![4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)
![Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5067584.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide](/img/structure/B5067587.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
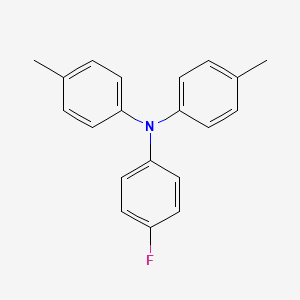
![1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5067657.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate](/img/structure/B5067668.png)
![3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)
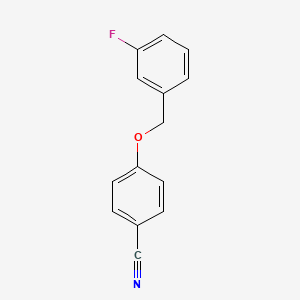
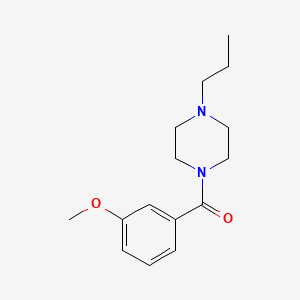
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
